3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride
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Overview
Description
3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, which is attached to the piperidine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-methoxybenzaldehyde and piperidine.
Condensation Reaction: The aldehyde group of 3-chloro-5-methoxybenzaldehyde reacts with piperidine under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired piperidine derivative.
Hydrochloride Formation: The final step involves the conversion of the piperidine derivative to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon for the reduction step.
Solvent Selection: Choosing appropriate solvents to enhance reaction efficiency and product isolation.
Purification: Employing crystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield alcohols or amines.
Substitution: The chloro substituent on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-methoxyphenyl)piperidine hydrochloride
- 3-(3-Chloro-5-ethoxyphenyl)piperidine hydrochloride
- 3-(3-Bromo-5-methoxyphenyl)piperidine hydrochloride
Uniqueness
3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(3-chloro-5-methoxyphenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-15-12-6-10(5-11(13)7-12)9-3-2-4-14-8-9;/h5-7,9,14H,2-4,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCCUFFMZAPFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCCNC2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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